N-(4-hydroxyphenyl)-2-(2-imino-4-oxothiazolidin-5-yl)acetamide
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Description
N-(4-hydroxyphenyl)-2-(2-imino-4-oxothiazolidin-5-yl)acetamide is a useful research compound. Its molecular formula is C11H11N3O3S and its molecular weight is 265.29. The purity is usually 95%.
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Biological Activity
N-(4-hydroxyphenyl)-2-(2-imino-4-oxothiazolidin-5-yl)acetamide, a compound featuring a thiazolidinone ring, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by empirical data.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure includes a hydroxyphenyl group and a thiazolidinone moiety, which are crucial for its biological activity.
1. Anticancer Activity
Recent studies have demonstrated that derivatives of thiazolidinones exhibit significant anticancer properties. For instance, this compound has shown promising results against various cancer cell lines:
These values indicate that the compound effectively inhibits cell proliferation, surpassing some standard chemotherapeutic agents like doxorubicin.
2. Antioxidant Activity
The compound also exhibits antioxidant properties, which can mitigate oxidative stress-related damage in cells. In DPPH assays, it demonstrated an effective concentration (EC50) comparable to ascorbic acid:
This antioxidant capability is critical for its potential therapeutic applications in diseases linked to oxidative stress.
3. Antimicrobial Activity
Thiazolidinone derivatives, including the compound , have been evaluated for antimicrobial properties. A study reported that various thiazolidinones exhibited significant activity against bacterial strains, suggesting that this compound may also possess similar effects:
The mechanisms underlying the biological activities of this compound are multifaceted:
- Induction of Apoptosis : Studies indicate that the compound can trigger apoptosis in cancer cells through caspase-dependent pathways .
- Oxidative Stress Modulation : By scavenging free radicals, the compound reduces oxidative stress, which is pivotal in cancer progression and other diseases .
- Inhibition of Cell Cycle Progression : The compound has been shown to affect various phases of the cell cycle, contributing to its antiproliferative effects .
Case Studies
Case Study 1: HepG2 Cell Line
A study involving HepG2 cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability at concentrations as low as 6 µM, indicating its potential as an anticancer agent.
Case Study 2: Antioxidant Evaluation
In an experimental setup assessing antioxidant capacity using DPPH assay, the compound exhibited a strong ability to neutralize free radicals, supporting its role in preventing oxidative damage.
Properties
IUPAC Name |
2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-(4-hydroxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3S/c12-11-14-10(17)8(18-11)5-9(16)13-6-1-3-7(15)4-2-6/h1-4,8,15H,5H2,(H,13,16)(H2,12,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIFOMQGUEQCBSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CC2C(=O)N=C(S2)N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.